molecular formula C41H65F5O4S2 B13852302 7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)

7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)

Cat. No.: B13852302
M. Wt: 781.1 g/mol
InChI Key: LIYGRWMJKJPHDO-OJKKUXCPSA-N
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Description

7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol is a synthetic compound that belongs to the class of estrane steroids. This compound is a derivative of estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of a pentafluoropentyl group and sulfinyl linkages, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol involves multiple steps One common synthetic route starts with the functionalization of estradiol at the 7α-positionThe reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl groups results in the formation of sulfonyl derivatives, while reduction leads to sulfide derivatives .

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors and destabilizing them. This leads to the degradation of the receptors through the cell’s normal protein degradation pathways. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the ubiquitin-proteasome pathway .

Properties

Molecular Formula

C41H65F5O4S2

Molecular Weight

781.1 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-7-[9-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C41H65F5O4S2/c1-39-24-22-35-34-19-18-33(47)30-32(34)29-31(38(35)36(39)20-21-37(39)48)17-12-8-4-2-5-9-13-25-51(49)26-14-10-6-3-7-11-15-27-52(50)28-16-23-40(42,43)41(44,45)46/h18-19,30-31,35-38,47-48H,2-17,20-29H2,1H3/t31?,35-,36+,37+,38-,39+,51?,52?/m1/s1

InChI Key

LIYGRWMJKJPHDO-OJKKUXCPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Origin of Product

United States

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